

# RLA-3107: A Technical Overview of a Promising Next-Generation Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **RLA-3107**, a desymmetrized, regioisomeric form of the clinical-stage antimalarial drug candidate, artefenomel.[1][2] **RLA-3107** has emerged as a promising lead compound in the quest for new endoperoxide antimalarials, offering potential advantages in physicochemical properties over its symmetrical counterpart.[1][2][3] This document details the synthetic pathway, key characterization data, experimental protocols, and the proposed mechanism of action for **RLA-3107**.

### Synthesis of RLA-3107

**RLA-3107** is synthesized in an efficient four-step process with an overall yield of approximately 50%.[1][2] The synthesis utilizes a diastereoselective Griesbaum co-ozonolysis reaction to construct the core 1,2,4-trioxolane ring system.[2]

### **Synthesis Workflow**





Click to download full resolution via product page

Caption: Synthetic pathway of RLA-3107.

## **Characterization Data**

**RLA-3107** and its intermediates have been characterized using various spectroscopic techniques.

## **Spectroscopic Data for Intermediate 4**



| Technique                                         | Data                                                                                                                                                                                      |  |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| ¹H NMR (400 MHz, CDCl₃)                           | δ 7.22 (d, J = 8.5 Hz, 2H), 7.04 (d, J = 8.5 Hz, 2H), 3.08–2.93 (m, 1H), 2.64–2.55 (m, 1H), 2.55–2.42 (m, 2H), 2.42–2.32 (m, 1H), 2.29 (s, 3H), 2.19–2.03 (m, 2H), 1.90–1.70 (m, 2H)[2]   |  |
| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | δ 210.8, 169.6, 149.2, 141.8, 127.5, 121.7, 48.9, 44.1, 41.1, 32.7, 25.4, 21.1[2]                                                                                                         |  |
| MS (ESI)                                          | Calculated for C <sub>12</sub> H <sub>15</sub> O <sub>2</sub> [M + H] <sup>+</sup> m/z 191.11, found 190.90 (corresponds to loss of acetate, followed by protonation of the phenoxide)[2] |  |

# **Physicochemical and Pharmacological Properties**

**RLA-3107** exhibits improved physicochemical properties compared to its regioisomer, artefenomel, while retaining potent antiplasmodial activity.[1][2][3]

| Property                                  | RLA-3107                                            | Artefenomel                |
|-------------------------------------------|-----------------------------------------------------|----------------------------|
| Human Microsome Stability                 | Markedly improved[1][2]                             | -                          |
| Aqueous Solubility                        | Markedly improved[1][2]                             | Low[1][2]                  |
| Dissolution Properties                    | Markedly improved[2]                                | -                          |
| In Vitro Antiplasmodial Activity          | Potent[1][2][3]                                     | Potent                     |
| In Vivo Efficacy (P. berghei mouse model) | Less efficacious than artefenomel at lower doses[2] | Superior at lower doses[2] |
| Single Dose Cure (80 mg/kg)               | 5/5 cures[2]                                        | 5/5 cures[2]               |
| Single Dose Cure (40 mg/kg)               | 1/5 cures[2]                                        | 5/5 cures[2]               |

# **Experimental Protocols**

The following are detailed experimental protocols for the key steps in the synthesis of **RLA-3107**.



# Synthesis of 4-(Dispiro[Adamantane-2,3'-[1][2] [4]trioxolane-5',1"-cyclohexan]-3"-yl)phenyl Acetate (4)

- Dissolve adamantan-2-one O-methyl oxime (3.23 g, 18.0 mmol, 2.0 equiv) in 100 mL of carbon tetrachloride.[2]
- Add a solution of ketone 3 (2.09 g, 9.0 mmol, 1.0 equiv) in 80 mL of carbon tetrachloride.[2]
- Cool the resulting solution to 0 °C and sparge with O<sub>2</sub> for 10 minutes.
- Maintain the temperature at 0 °C and bubble ozone (2 L/min, 35% power) through the reaction mixture.[2]
- After 35 minutes, if the reaction is incomplete by LCMS analysis, add additional oxime (0.806 g, 4.50 mmol, 0.5 equiv).[2]
- Continue bubbling ozone for another 60 minutes. If the reaction is still incomplete, add another portion of oxime (0.806 g, 4.50 mmol, 0.5 equiv).[2]
- Increase the ozone power to 40% and continue until the reaction is complete.
- Purge the reaction mixture with O<sub>2</sub> for 10 minutes, followed by argon gas for 10 minutes to remove dissolved oxygen.[1]
- Concentrate the solution under reduced pressure to yield a viscous oil.[1]
- Purify the residue by flash column chromatography (220 g silica gel cartridge, 0–10% EtOAc/Hexanes) to yield compound 4 as a thick colorless oil that solidifies upon refrigeration.[1] The diastereoselectivity of the reaction was determined to be 8.1:1 in favor of the trans diastereomer by ¹H NMR.[1]

# Synthesis of 4-(Dispiro[Adamantane-2,3'-[1][2] [4]trioxolane-5',1"-cyclohexan]-3"-yl)phenol (5)

Dissolve trioxolane 4 (3.53 g, 8.86 mmol, 1.0 equiv) in anhydrous THF (35 mL) and MeOH (70 mL).[1]



- Add 15% aqueous KOH (15 mL, 40.10 mmol, 4.53 equiv).[1]
- Place the solution in a preheated oil bath at 50 °C and stir for 2.5 hours, during which the solution will turn from colorless to dark brown.[1]
- Once the reaction is complete as determined by LCMS and TLC, remove the solution from the oil bath and allow it to cool to room temperature.[1]
- Concentrate the mixture under reduced pressure to remove volatile organic materials, resulting in a viscous brown solution.[2]
- Add H<sub>2</sub>O (30 mL), which will cause the formation of a yellow precipitate.
- Add glacial acetic acid to adjust the pH to approximately 4, resulting in the formation of large tan colored solids.[2]

#### **Mechanism of Action**

The antimalarial activity of **RLA-3107**, like other endoperoxides such as artemisinin, is believed to be initiated by the reductive activation of the endoperoxide bridge by ferrous iron (Fe<sup>2+</sup>), which is present in the form of heme within the malaria parasite.[4] This interaction leads to the generation of reactive radical species that are thought to alkylate and damage essential parasite proteins, leading to parasite death.[4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. pubs.acs.org [pubs.acs.org]



- 2. Artefenomel Regioisomer RLA-3107 Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. media.malariaworld.org [media.malariaworld.org]
- To cite this document: BenchChem. [RLA-3107: A Technical Overview of a Promising Next-Generation Antimalarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567111#synthesis-and-characterization-of-rla-3107]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com